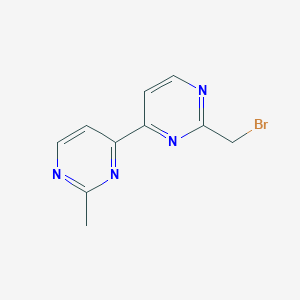
2-(Bromomethyl)-2'-methyl-4,4'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine typically involves the bromination of a methyl-substituted bipyrimidine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of the reactants in a pipeline, followed by bromination under controlled temperature and illumination .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl-substituted bipyrimidine.
Applications De Recherche Scientifique
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activities or the inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)pyridine: Similar in structure but with a single pyridine ring.
2-(Bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
2-Bromo-2-methylpropane: A simpler compound with a bromomethyl group attached to a propane backbone.
Uniqueness
2-(Bromomethyl)-2’-methyl-4,4’-bipyrimidine is unique due to its bipyrimidine core, which provides additional sites for functionalization and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
825613-92-1 |
|---|---|
Formule moléculaire |
C10H9BrN4 |
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-(2-methylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H9BrN4/c1-7-12-4-2-8(14-7)9-3-5-13-10(6-11)15-9/h2-5H,6H2,1H3 |
Clé InChI |
FUVLARZWZABPOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)C2=NC(=NC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
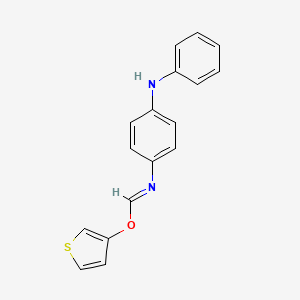
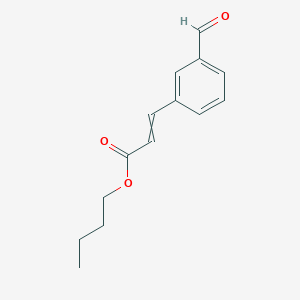
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
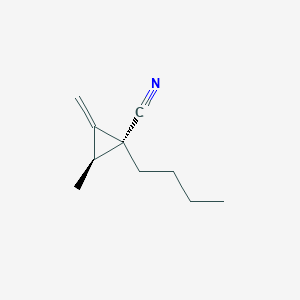
![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
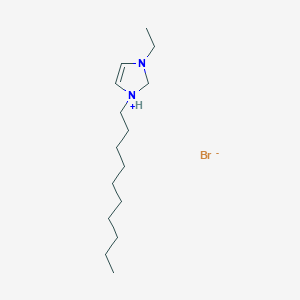
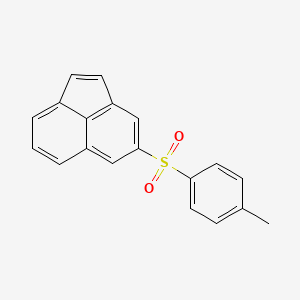
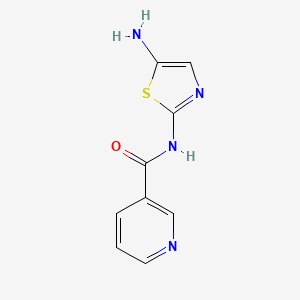
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
